Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H21N3O3Cl. It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications. This compound is known for its potential use in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of glycine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed for continuous flow or batch processing. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions may use nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further used in research and development.
Scientific Research Applications
Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and pathways. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Piperazine derivatives, glycine derivatives, tert-butyl esters.
Properties
IUPAC Name |
tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12;/h4-8,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXGPYSLNPZGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716650 |
Source
|
Record name | tert-Butyl 4-glycylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352359-09-2 |
Source
|
Record name | tert-Butyl 4-glycylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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